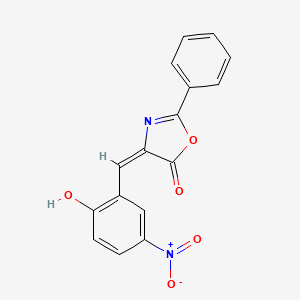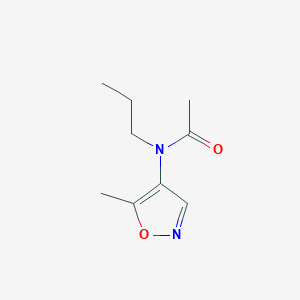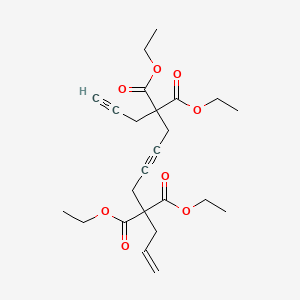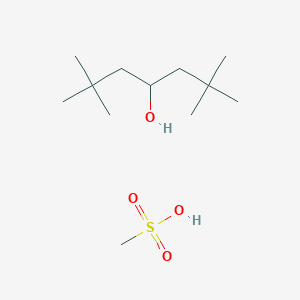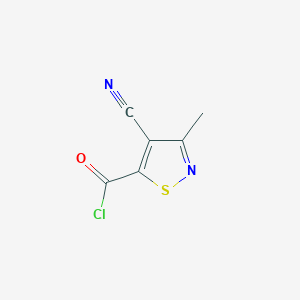![molecular formula C9H11NO3S B12575754 Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- CAS No. 267894-98-4](/img/structure/B12575754.png)
Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives, including nitrofurans, are of significant interest due to their diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan derivatives often involves nitration, oxidation, and esterification reactions. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid can yield nitrofuran derivatives . Additionally, the Suzuki–Miyaura cross-coupling reaction is employed to synthesize various furan derivatives under microwave irradiation in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of furan derivatives typically involves large-scale nitration and oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of furan derivatives to carbonyl-containing compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and other electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and palladium catalysts. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include nitrofuran derivatives, carbonyl-containing furans, and various substituted furans .
Scientific Research Applications
Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- has numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Employed in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- involves its interaction with cellular components, leading to the disruption of essential biological processes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, causing cellular damage and inhibiting microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
- Methyl 5-nitrofuran-2-carboxylate
Uniqueness
Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]- is unique due to its specific structural features, including the presence of a nitro group and a propenylthioethyl substituent. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
267894-98-4 |
|---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2-nitro-1-prop-2-enylsulfanylethyl)furan |
InChI |
InChI=1S/C9H11NO3S/c1-2-6-14-9(7-10(11)12)8-4-3-5-13-8/h2-5,9H,1,6-7H2 |
InChI Key |
QRUBSCSSJCOCFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(C[N+](=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
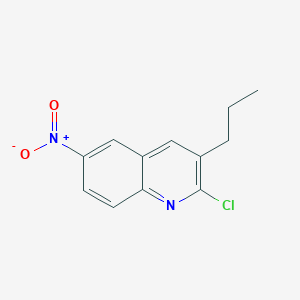

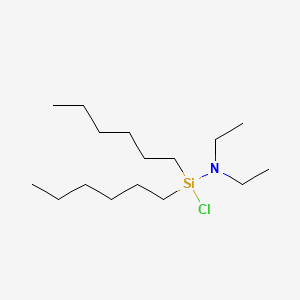
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
